molecular formula C16H17N5O2 B2527358 Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate CAS No. 880799-53-1

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate

Cat. No.: B2527358
CAS No.: 880799-53-1
M. Wt: 311.345
InChI Key: CHZJCWMZTNJCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate is a complex organic compound that features a triazolo-pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazolo-pyrimidine structure is known to impart various biological activities, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate typically involves the formation of the triazolo-pyrimidine core followed by its functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar microwave-mediated conditions. The reaction is carried out in dry toluene at 140°C, ensuring high efficiency and yield. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: Known for its broad spectrum of biological activities.

    1,2,4-Triazolo[1,5-c]pyrimidine: Exhibits antiviral and anticancer properties.

    1,2,4-Triazolo[4,3-a]pyrimidine: Used in the treatment of cardiovascular disorders.

Uniqueness

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity. The presence of the ethyl ester group and the dimethyl substitutions on the triazolo-pyrimidine ring contribute to its unique pharmacological profile .

Properties

IUPAC Name

ethyl 4-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-4-23-14(22)12-5-7-13(8-6-12)18-15-19-16-17-10(2)9-11(3)21(16)20-15/h5-9H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZJCWMZTNJCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=CC(=NC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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